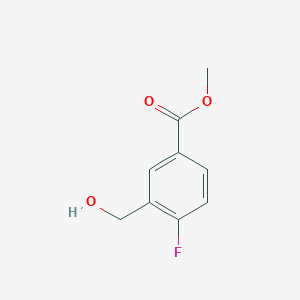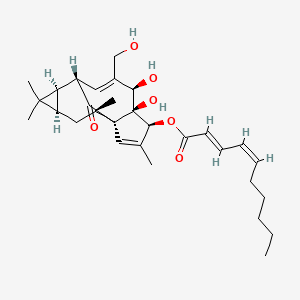
3-O-(2'E、4'Z-癸二烯酰)英吉醇
描述
3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It’s a major diterpenoid of Euphorbia kansui and could convert into ingenol after processing Euphorbia kansui with vinegar .
Chemical Reactions Analysis
3-O-(2’E,4’Z-decadienoyl)ingenol, a major diterpenoid of Euphorbia kansui, could convert into ingenol after processing Euphorbia kansui with vinegar . The specific chemical reactions involved in this process are not detailed in the available resources.科学研究应用
拓扑异构酶 IIα 抑制和癌症研究
3-O-(2'E,4'Z-癸二烯酰)英吉醇,源自大戟,已被研究其对癌细胞的潜在影响。在吉田等人的研究中 (2010),该化合物被评估其对小鼠乳腺癌细胞系中拓扑异构酶 II 和细胞增殖的抑制活性。然而,研究发现 3-O-(2'E,4'Z-癸二烯酰)英吉醇对拓扑异构酶 II 或细胞增殖均未表现出显着的抑制活性,这与其他英吉醇化合物(如 20-O-英吉醇 EZ)形成对比 (吉田等人,2010)。
对细胞分裂的影响
王等人 (2002) 将 3-O-(2'E,4'Z-癸二烯酰)英吉醇鉴定为从大戟根中分离出的二萜之一。本研究报告了该化合物对细胞分裂的体外影响,使用在囊胚期培养的单个非洲爪蟾细胞。该化合物显着阻止了分裂,表明对细胞分裂过程有显着影响 (王等人,2002)。
抗线虫活性
石等人 (2007) 探讨了 3-O-(2'E,4'Z-癸二烯酰)英吉醇的抗线虫特性。该研究发现,从大戟中分离出的化合物中,该化合物对松材线虫具有显着的抗线虫活性 (石等人,2007)。
肠上皮细胞凋亡
在高等人 (2015) 的研究中,3-O-(2'E,4'Z-癸二烯酰)英吉醇与肠上皮细胞凋亡有关。本研究调查了 3-O-(2'E,4'Z-癸二烯酰)英吉醇在大鼠肠上皮细胞 (IEC-6) 中的细胞毒性机制。该研究表明,该化合物通过线粒体途径诱导凋亡并导致细胞周期停滞 (高等人,2015)。
对巨噬细胞 Fc 受体的刺激作用
松本等人 (1992) 证明 3-O-(2'E,4'Z-癸二烯酰)英吉醇可以通过刺激γ-球蛋白的 Fc 受体的表达来增强免疫复合物与巨噬细胞的结合。这表明在调节免疫反应中具有潜在的应用 (松本等人,1992)。
杀虫活性
邓等人 (2010) 调查了从大戟根中提取的 3-O-(2'E,4'Z-癸二烯酰)英吉醇的杀虫活性。该研究发现,该化合物对褐飞虱具有显着的杀虫活性,表明其作为天然杀虫剂或用于害虫控制的先导化合物的潜力 (邓等人,2010)。
作用机制
Target of Action
The primary targets of 3-O-(2’E,4’Z-decadienoyl)ingenol are the intestinal epithelial cells and hepatoma cells . It also targets the Renin-Angiotensin-Aldosterone System (RAAS) and Aquaporins (AQP2, AQP8) .
Mode of Action
3-O-(2’E,4’Z-decadienoyl)ingenol interacts with its targets by inducing cell apoptosis and cell cycle arrest . It also down-regulates the expression of AQP8, AQP2, and Vasopressin type 2 receptor (V2R) .
Biochemical Pathways
The compound affects the glycerophospholipid metabolism and arachidonic acid metabolism pathways . It also influences the RAAS, which plays a crucial role in regulating blood pressure and fluid balance .
Pharmacokinetics
Its bioavailability is likely influenced by its ability to induce apoptosis and cell cycle arrest .
Result of Action
The compound can relieve hepatic and gastrointestinal injuries, reduce ascites volumes, enhance the apoptosis of hepatoma cells, ameliorate abnormal pro-inflammatory cytokines and RAAS levels . It also shows significant anticomplement activity .
Action Environment
The action of 3-O-(2’E,4’Z-decadienoyl)ingenol can be influenced by environmental factors such as the presence of vinegar. Studies have shown that processing Euphorbia kansui (the plant from which the compound is derived) with vinegar can reduce its toxicity while retaining its therapeutic effects .
未来方向
The future directions of research on 3-O-(2’E,4’Z-decadienoyl)ingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui stir-fried with vinegar . Further studies could also focus on the potential therapeutic applications of 3-O-(2’E,4’Z-decadienoyl)ingenol, given its significant anticomplement activity .
生化分析
Biochemical Properties
3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene that exhibits significant anticomplement activity with an IC50 of 89.5 μM . This compound interacts with various enzymes and proteins involved in the complement system, inhibiting their activity and thereby modulating immune responses. The nature of these interactions involves binding to specific sites on the enzymes, leading to a reduction in their activity and subsequent downstream effects.
Cellular Effects
3-O-(2’E,4’Z-decadienoyl)ingenol has been shown to exert cytotoxic effects on human normal cell lines L-O2 and GES-1, with IC50 values of 8.22 μM and 6.67 μM, respectively . This compound influences cell function by inducing apoptosis in intestinal epithelial cells via the mitochondrial pathway . Additionally, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 3-O-(2’E,4’Z-decadienoyl)ingenol involves its binding interactions with biomolecules, leading to enzyme inhibition. This compound inhibits the activity of complement system enzymes, thereby reducing their ability to mediate immune responses . The inhibition of these enzymes results in decreased activation of the complement cascade, which plays a crucial role in inflammation and immune regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-(2’E,4’Z-decadienoyl)ingenol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-O-(2’E,4’Z-decadienoyl)ingenol induces apoptosis in intestinal epithelial cells over time, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-O-(2’E,4’Z-decadienoyl)ingenol vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . The threshold effects observed in these studies indicate the importance of dosage optimization for achieving desired outcomes without causing harm.
Metabolic Pathways
3-O-(2’E,4’Z-decadienoyl)ingenol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound affects metabolic flux and metabolite levels, influencing cellular processes and overall metabolism . The interactions with specific enzymes play a crucial role in determining the compound’s metabolic fate and its impact on cellular function.
Transport and Distribution
Within cells and tissues, 3-O-(2’E,4’Z-decadienoyl)ingenol is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its effects.
Subcellular Localization
The subcellular localization of 3-O-(2’E,4’Z-decadienoyl)ingenol plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization within subcellular structures influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZQPNIMGCMHC-JFSCPWEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-O-(2'E,4'Z-decadienoyl)ingenol interact with biological systems, and what are the downstream effects?
A1: Research suggests that 3-O-(2'E,4'Z-decadienoyl)ingenol exhibits anticomplement activity by interfering with the classical pathway of the complement system. [] This pathway is a crucial part of the innate immune response, responsible for eliminating pathogens. While the exact mechanism remains unclear, the compound's ability to disrupt this pathway highlights its potential for modulating immune responses. [] Further, studies indicate that 3-O-EZ can be converted into other diterpenes like ingenol and 20-deoxyingenol when Kansui Radix is stir-fried with vinegar. [] This conversion significantly reduces the toxicity of Kansui Radix while preserving its water-draining activity. []
Q2: What is known about the structure of 3-O-(2'E,4'Z-decadienoyl)ingenol?
A2: While specific spectroscopic data is not provided in the provided research, we know that 3-O-(2'E,4'Z-decadienoyl)ingenol is a diterpene with an ingenol skeleton. [] This means it is a natural product derived from isoprene units, often found in plants. It is characterized by a 2'E,4'Z-decadienoyl group attached to the ingenol core at the 3-O position. [, , ]
Q3: Are there any insights into the structure-activity relationship of 3-O-(2'E,4'Z-decadienoyl)ingenol and its analogs?
A3: Research indicates that the position of the decadienoyl group on the ingenol skeleton is crucial for its activity. [, ] For instance, 20-O-(2′E,4′Z‐decadienoyl) ingenol, where the decadienoyl group is attached at the 20-O position, exhibits both topoisomerase II inhibitory activity and inhibitory activity on cell proliferation. [] In contrast, 3-O-(2'E,4'Z-decadienoyl)ingenol, with the same group at the 3-O position, does not demonstrate these activities. [] This difference highlights the importance of the substituent's position for biological activity. Additionally, the conversion of 3-O-(2'E,4'Z-decadienoyl)ingenol to ingenol and 20-deoxyingenol through stir-frying with vinegar significantly reduces its toxicity, suggesting the role of the decadienoyl group in its toxicity profile. []
Q4: What analytical methods are used to study 3-O-(2'E,4'Z-decadienoyl)ingenol?
A4: Various analytical techniques, including spectroscopy and chemical analysis, are employed to elucidate the structure of 3-O-(2'E,4'Z-decadienoyl)ingenol and other diterpenes isolated from Euphorbia kansui. [] Additionally, high-performance liquid chromatography (HPLC) methods are utilized to assess the conversion of 3-O-(2'E,4'Z-decadienoyl)ingenol to other diterpenes during processing. [] These methods allow researchers to quantify the compound and monitor its transformation under different conditions.
Q5: What are the potential applications of 3-O-(2'E,4'Z-decadienoyl)ingenol based on the available research?
A5: The research highlights the potential of 3-O-(2'E,4'Z-decadienoyl)ingenol as a tool for modulating the complement system, particularly the classical pathway. [] Given the role of this pathway in immunity and inflammation, understanding how 3-O-(2'E,4'Z-decadienoyl)ingenol interacts with it could lead to new therapeutic approaches for immune-related disorders.
Q6: Are there any toxicological concerns associated with 3-O-(2'E,4'Z-decadienoyl)ingenol?
A6: While specific toxicological data for 3-O-(2'E,4'Z-decadienoyl)ingenol is limited in the provided research, it is known that Euphorbia kansui, the plant from which this compound is derived, contains toxic diterpenes. [, ] Notably, processing techniques like stir-frying with vinegar can significantly reduce the toxicity of Kansui Radix by converting 3-O-EZ and other toxic diterpenes into less toxic compounds. [] This underscores the importance of proper processing and understanding the toxicity profiles of such natural products before their potential therapeutic application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




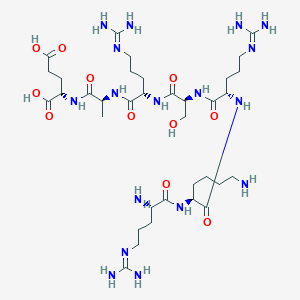

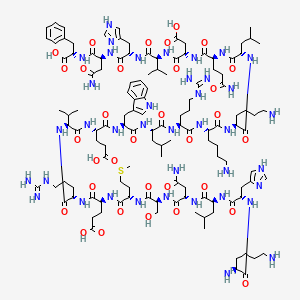
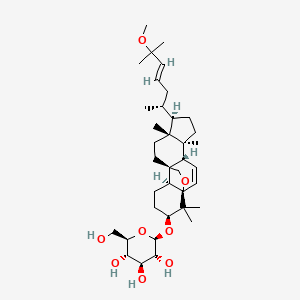
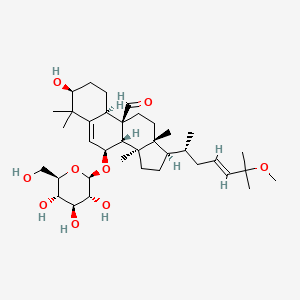
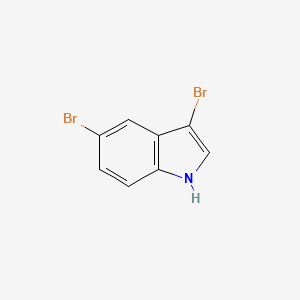


![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)


